molecular formula C10H11N3S B1629585 2-Propyl-5-(pyrimidin-5-yl)thiazole CAS No. 1109226-43-8

2-Propyl-5-(pyrimidin-5-yl)thiazole

Cat. No.: B1629585
CAS No.: 1109226-43-8
M. Wt: 205.28 g/mol
InChI Key: UUUJMULRIJDFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-5-(pyrimidin-5-yl)thiazole is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates two privileged structures in medicinal chemistry: a thiazole ring and a pyrimidine ring, a combination known to produce a wide spectrum of biological activities . The pyrimidine moiety is a fundamental component of nucleobases and is frequently found in molecules with significant pharmacological properties, including approved drugs for cancer, HIV, hypertension, and schizophrenia . Thiazole-containing compounds are present in numerous authorized antimicrobial drugs, such as aztreonam and several cephalosporin antibiotics, underscoring the scaffold's importance in drug discovery . The specific molecular architecture of 2-Propyl-5-(pyrimidin-5-yl)thiazole makes it a valuable scaffold for exploring new biologically active agents. Researchers are investigating such fused heterocyclic systems for their potential as inhibitors of various enzymatic targets, including kinases and histone deacetylases (HDACs), which are critical in oncology research . Furthermore, the structural motif is of significant interest in the synthesis of novel anti-infective agents to combat the growing threat of antimicrobial resistance (AMR) . The compound serves as a key intermediate in organic synthesis, enabling the construction of more complex, fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, through successive nucleophilic aromatic substitution processes . This chemical is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1109226-43-8

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-propyl-5-pyrimidin-5-yl-1,3-thiazole

InChI

InChI=1S/C10H11N3S/c1-2-3-10-13-6-9(14-10)8-4-11-7-12-5-8/h4-7H,2-3H2,1H3

InChI Key

UUUJMULRIJDFTF-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(S1)C2=CN=CN=C2

Canonical SMILES

CCCC1=NC=C(S1)C2=CN=CN=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propyl-5-(pyrimidin-5-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 2-Propyl-5-(pyrimidin-5-yl)thiazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. By uniting a thiazole core with a pyrimidine substituent, this molecule emerges as a compelling scaffold for developing novel therapeutic agents. This document details its fundamental molecular identifiers, physicochemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and explores the rationale behind its potential pharmacological applications, particularly in kinase inhibition. The content is structured to serve as a vital resource for researchers, chemists, and professionals in pharmaceutical development, offering both foundational knowledge and field-proven insights.

Core Molecular Profile

2-Propyl-5-(pyrimidin-5-yl)thiazole is a distinct chemical entity characterized by the fusion of two key heterocyclic systems: a thiazole ring substituted at the 2-position with a propyl group and at the 5-position with a pyrimidine ring. This unique arrangement confers specific electronic and steric properties that are attractive for molecular recognition by biological targets.

Molecular Identifiers and Physicochemical Properties

Accurate identification and characterization are paramount for any research endeavor. The key identifiers and computed physicochemical properties of 2-Propyl-5-(pyrimidin-5-yl)thiazole are summarized below, providing a foundational dataset for experimental design and computational modeling.[1]

Identifier / PropertyValueSource
IUPAC Name 5-(2-propyl-1,3-thiazol-5-yl)pyrimidineFluorochem[1]
CAS Number 1109226-43-8Fluorochem[1]
Molecular Formula C₁₀H₁₁N₃SFluorochem[1]
Molecular Weight 205.28 g/mol Fluorochem[1]
Canonical SMILES CCCC1=NC=C(C2=CN=CN=C2)S1Fluorochem[1]
InChI InChI=1S/C10H11N3S/c1-2-3-10-13-6-9(14-10)8-4-11-7-12-5-8/h4-7H,2-3H2,1H3Fluorochem[1]
InChI Key UUUJMULRIJDFTF-UHFFFAOYSA-NFluorochem[1]
LogP (Computed) 1.62Fluorochem[1]
Hydrogen Bond Acceptors 3Fluorochem[1]

Synthesis and Characterization

While specific, peer-reviewed synthesis procedures for 2-Propyl-5-(pyrimidin-5-yl)thiazole are not extensively documented in public literature, a robust and logical synthetic route can be proposed based on the well-established Hantzsch thiazole synthesis.[2][3][4] This classical method involves the condensation of an α-haloketone with a thioamide and remains a cornerstone of heterocyclic chemistry due to its reliability and high yields.[2][3]

Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis

The causality behind this choice of protocol is its convergent nature, allowing for the efficient assembly of the target thiazole ring from readily accessible precursors. The key steps would be:

  • Preparation of Butanethioamide (Thioamide precursor): This can be synthesized from butyronitrile by reaction with hydrogen sulfide or from butyramide using a thionating agent like Lawesson's reagent.

  • Preparation of 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one (α-Haloketone precursor): This intermediate can be prepared by the bromination of 1-(pyrimidin-5-yl)ethan-1-one, which in turn can be accessed from pyrimidine-5-carboxylic acid or its derivatives.

  • Condensation Reaction: The core of the synthesis is the reaction between butanethioamide and 2-bromo-1-(pyrimidin-5-yl)ethan-1-one. The reaction typically proceeds in a polar solvent such as ethanol or methanol.[2] The mechanism involves an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis cluster_precursors Precursor Synthesis cluster_intermediates Key Intermediates cluster_final Final Product Butyramide Butyramide Thioamide Butanethioamide Butyramide->Thioamide Lawesson's Reagent Pyrimidyl_Ketone 1-(pyrimidin-5-yl)ethan-1-one Haloketone 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one Pyrimidyl_Ketone->Haloketone Bromine (Br2) Final_Product 2-Propyl-5-(pyrimidin-5-yl)thiazole Thioamide->Final_Product Condensation Haloketone->Final_Product Condensation (Ethanol, Heat) Pharmacological_Rationale cluster_components Core Pharmacophores cluster_related Related Bioactive Scaffolds cluster_targets Potential Biological Targets Core 2-Propyl-5-(pyrimidin-5-yl)thiazole Scaffold Thiazole Thiazole Moiety Core->Thiazole contains Pyrimidine Pyrimidine Moiety Core->Pyrimidine contains Kinases Protein Kinases (e.g., CDK9) Core->Kinases potential to inhibit OtherTargets Other Enzymes & Receptors Core->OtherTargets potential to modulate Thiazolopyrimidine Thiazolopyrimidine (Purine Isostere) Thiazolopyrimidine->Kinases known to inhibit AnilinoPyrimidines 4-(Thiazol-5-yl)-2- (phenylamino)pyrimidines AnilinoPyrimidines->Kinases are potent inhibitors of

Sources

The Rising Profile of 2-Propyl Thiazole Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – As the quest for novel therapeutic agents continues, the scientific community is increasingly turning its attention to the versatile thiazole scaffold. Among the myriad of its derivatives, those bearing a 2-propyl substitution are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 2-propyl substituted thiazole derivatives, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Thiazole Core and the Significance of the 2-Propyl Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] It is a key structural component in numerous clinically approved drugs, including the anticancer agent dasatinib and the antibiotic sulfathiazole.[3][4] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[2][5]

The introduction of a propyl group at the 2-position of the thiazole ring imparts specific physicochemical properties that can significantly influence the compound's biological profile. The alkyl nature of the propyl group enhances lipophilicity, which can improve membrane permeability and cellular uptake. This modification can also influence the compound's interaction with biological targets, potentially leading to enhanced potency and selectivity.

Synthesis of 2-Propyl Substituted Thiazole Derivatives

The foundational step in exploring the biological potential of these compounds is their chemical synthesis. A common and effective method for the synthesis of the 2-propylthiazole core involves a Hantzsch-type reaction.

A general synthetic route is depicted below:

Synthesis of 2-Propyl Thiazole reagents Propionaldehyde + Thioacetamide intermediate Intermediate Adduct reagents->intermediate Reaction cyclization Cyclization & Dehydration intermediate->cyclization product 2-Propyl-4-methylthiazole cyclization->product

Caption: General workflow for the Hantzsch synthesis of a 2-propyl substituted thiazole.

Further derivatization at other positions of the thiazole ring can be achieved through various organic reactions, allowing for the creation of a library of compounds for biological screening.[3][6][7]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Thiazole derivatives have long been recognized for their antimicrobial properties.[8][9] The incorporation of a 2-propyl group can modulate this activity, potentially leading to compounds with enhanced efficacy against a range of bacterial and fungal pathogens.

Mechanism of Action

While the exact mechanisms can vary, many thiazole-based antimicrobials are thought to interfere with essential cellular processes in pathogens, such as cell wall synthesis, DNA replication, or protein synthesis.[9] The lipophilic nature of the 2-propyl group may facilitate the penetration of the microbial cell membrane, increasing the intracellular concentration of the drug.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of 2-propyl thiazole derivatives is typically evaluated using standardized methods such as broth microdilution or disk diffusion assays.

Broth Microdilution Assay Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC Determination Workflow start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Bacterial Suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Growth and Determine MIC incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of research, and thiazole derivatives have shown significant promise.[5][10][11] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

SAR studies on thiazole derivatives have indicated that the nature and position of substituents on the thiazole ring are crucial for their anticancer activity.[12][13] The 2-propyl group, by modifying the steric and electronic properties of the molecule, can influence its binding to cancer-related targets such as kinases or other enzymes involved in cell proliferation and survival.[11][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 2-propyl thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

The following diagram outlines the key steps of the MTT assay.

MTT Assay Workflow cluster_plate 96-Well Plate seed Seed Cancer Cells treat Treat with 2-Propyl Thiazole Derivatives seed->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Key steps in the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is of great interest. Thiazole derivatives have demonstrated potential as anti-inflammatory agents, and the 2-propyl substitution could enhance this activity.[14][15][16]

Potential Mechanisms of Action

The anti-inflammatory effects of thiazole derivatives may be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] They may also modulate the production of pro-inflammatory cytokines.

In Vivo Model: Carrageenan-Induced Paw Edema

A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.

Experimental Protocol:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Pharmacokinetics and Toxicity: A Preliminary Outlook

Early assessment of the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicity profiles of new chemical entities is crucial for their development as drugs.[19][20][21] While specific data for 2-propyl thiazole derivatives is limited, general observations for thiazole compounds suggest that they can exhibit favorable ADME properties.[19][20] However, potential for metabolic activation and toxicity should be carefully evaluated.

Conclusion and Future Directions

2-Propyl substituted thiazole derivatives represent a promising and underexplored area in medicinal chemistry. The unique combination of the versatile thiazole core with the lipophilic 2-propyl group offers a compelling platform for the design and development of novel therapeutic agents with potential applications in infectious diseases, oncology, and inflammatory disorders. Further extensive research, including comprehensive SAR studies, elucidation of mechanisms of action, and in-depth preclinical evaluation, is warranted to fully unlock the therapeutic potential of this intriguing class of compounds.

References

  • PubChem. 2-Propylthiazole. National Center for Biotechnology Information. [Link]

  • Bentham Science. Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. [Link]

  • ResearchGate. Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. [Link]

  • Grozav, A., Gaina, L. I., Filip, L., Hanganu, D., & Porumb, I. D. (2017). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules, 22(11), 1933. [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Semantic Scholar. Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. [Link]

  • Mayhoub, A. S., et al. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry, 59(11), 5429-5445. [Link]

  • PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]

  • ResearchGate. Structure Activity Relationship. [Link]

  • Ge, J., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(7), 1858-1873. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • El-Sayed, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. [Link]

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • Singh, R., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Scientific Reports, 8(1), 1-13. [Link]

  • World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. [Link]

  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • PubMed. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. [Link]

  • PubMed. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Lu, K., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research, 30(7), 1858-1873. [Link]

  • PubMed. Antimicrobial and Anti-Biofilm Activity of Thiourea Derivatives Incorporating a 2-aminothiazole Scaffold. [Link]

  • PubMed. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. Schematic representation of structure‐activity relationship for the 27–46 series. [Link]

  • Yilmaz, V. T., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 18(8), 1-18. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

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  • PubMed. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. [Link]

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  • PubMed. Clinical pharmacokinetics of antithyroid drugs. [Link]

  • PubMed. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. [Link]

  • PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]

  • PubMed. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. [Link]

  • PubMed. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

Sources

Methodological & Application

Application Note: Regioselective C5-Arylation of Thiazole Scaffolds with Pyrimidine Halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-pyrimidine motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., Dasatinib-like analogs). Traditional synthesis often relies on pre-functionalized organometallics (Stille/Suzuki coupling), which introduce toxic byproducts and require multi-step precursor synthesis.

This Application Note details a direct C-H arylation protocol for coupling 2-substituted thiazoles with pyrimidine halides. By leveraging the innate electronic bias of the thiazole ring, this method achieves exclusive C5-regioselectivity without the need for C5-halogenation, significantly streamlining the synthesis of bioactive heteroaryl libraries.

Scientific Foundation & Mechanism

Regioselectivity Challenges

Thiazoles possess two reactive C-H sites:

  • C2 Position: Most acidic (pKa ~29), prone to deprotonation/lithiation.

  • C5 Position: Most nucleophilic, favored for electrophilic aromatic substitution (SEAr).

In Pd-catalyzed C-H activation, selectivity is dictated by the mechanism. Under Concerted Metalation-Deprotonation (CMD) conditions, the acidity of C2 often directs arylation to that position. However, by blocking the C2 position (e.g., with an amine, alkyl, or aryl group—common in drug scaffolds), the reaction is forced to the C5 position.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to success with electron-deficient pyrimidines is the balance between the oxidative addition of the pyrimidine halide and the C-H activation of the thiazole.

Figure 1: Catalytic Cycle for C5-Arylation

ReactionMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Pyrimidine-X PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar CMD CMD / C-H Activation (Thiazole C5) PdII_Ar->CMD + Thiazole + Base (KOAc) PdII_Int Heteroaryl-Pd(II)-Ar Intermediate CMD->PdII_Int - HX (Base captured) RedElim Reductive Elimination (Product Release) PdII_Int->RedElim RedElim->Pd0 Regeneration

Caption: Proposed catalytic cycle involving oxidative addition of the pyrimidine halide followed by a CMD-type activation at the thiazole C5 position.

Experimental Protocols

Protocol A: General Conditions for Reactive Halides

Applicability: Best for 2-substituted thiazoles + Bromopyrimidines or electron-deficient Chloropyrimidines. Key Feature: Ligand-free conditions (utilizing "Homeopathic" Pd loading concepts pioneered by Doucet et al.).

Reagents:

  • Substrate: 2-substituted thiazole (1.0 equiv)

  • Coupling Partner: 5-Bromopyrimidine or 2-Chloropyrimidine (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)

  • Base: Potassium Acetate (KOAc) (2.0 equiv)

  • Solvent:

    
    -Dimethylacetamide (DMAc) [0.2 M concentration]
    

Step-by-Step Workflow:

  • Preparation: Oven-dry a 20 mL pressure vial or Schlenk tube. Equip with a magnetic stir bar.

  • Charging: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol), KOAc (196 mg, 2.0 mmol), and the solid pyrimidine halide (1.2 mmol) to the vial.

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add DMAc (5 mL) via syringe, followed by the liquid thiazole substrate (1.0 mmol). Note: If thiazole is solid, add in step 2.

  • Reaction: Place in a pre-heated oil bath at 130 °C . Stir vigorously for 12–16 hours.

    • Checkpoint: The solution typically turns dark brown/black (formation of Pd nanoparticles). This is normal.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove Pd black and salts.

  • Purification: Wash the filtrate with water (3 x 10 mL) to remove DMAc. Dry organic phase over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Advanced Conditions for Challenging Chlorides

Applicability: Unreactive Chloropyrimidines or sterically hindered thiazoles. Key Feature: Use of electron-rich phosphine ligands to facilitate oxidative addition.

Modifications to Protocol A:

  • Catalyst System: Pd(OAc)₂ (5 mol%) + XPhos or PCy₃ (10 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) – stronger base for difficult activation.

  • Solvent: Dioxane or Toluene (if lower polarity is tolerated).

  • Temperature: 110–120 °C.

Data & Optimization Guide

Substrate Scope & Yields (Representative Data)
EntryThiazole Substrate (R=)Pyrimidine Partner (X=)ConditionsYield (%)Notes
1 2-Methyl5-Bromo-pyrimidineProtocol A88%High efficiency
2 2-Phenyl5-Bromo-pyrimidineProtocol A82%C5 selective
3 2-Acetamido2-Chloro-pyrimidineProtocol B65%Requires ligand
4 2-Methyl2-Chloro-4,6-dimethoxyProtocol B58%Steric hindrance
5 2-H (Unsubstituted)5-Bromo-pyrimidineProtocol A45%Mixture of C2/C5
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to Protocol B (add XPhos). Ensure Argon purge is rigorous.
C2/C5 Mixtures Substrate has open C2 position.Block C2 position or switch to lower temperature (100°C) with PivOH additive (30 mol%).
Pd Black Precipitation early Catalyst instability.[1]Add ligand (PPh₃ or PCy₃) to stabilize Pd species.
Homocoupling of Halide Excess oxidant or overheating.Reduce temp to 110°C; ensure strict exclusion of O₂.

Experimental Workflow Diagram

Figure 2: Laboratory Workflow for C5-Arylation

Workflow Setup Setup: Dry Vial, Ar Purge Mix Reagent Addition: Pd(OAc)2, Base, Substrates Setup->Mix Heat Reaction: 130°C, 16h, DMAc Mix->Heat Quench Workup: Dilute EtOAc, Filter Celite Heat->Quench Wash Extraction: Wash H2O (3x) -> Dry MgSO4 Quench->Wash Purify Purification: Flash Column Chromatography Wash->Purify

Caption: Standardized workflow ensures reproducibility and removal of high-boiling solvents before chromatography.

References

  • Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions Source: Organic Letters (ACS Publications) [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings Source: Journal of Organic Chemistry (via Organic-Chemistry.org) [Link]

  • Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]thiazole Source: National Institutes of Health (PMC) [Link]

  • Direct C-H Bond (Hetero)arylation of Thiazoles Source: ChemRxiv [Link][2]

Sources

Application Note: Scalable Manufacturing of 2-Propyl-Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-propyl-thiazole moiety is a critical pharmacophore in medicinal chemistry, serving as a lipophilic anchor in fragment-based drug discovery and a core scaffold in agrochemicals. While laboratory-scale synthesis often relies on unoptimized Hantzsch condensations or expensive Palladium-catalyzed couplings, these methods falter at the kilogram scale due to poor atom economy, thermal hazards, or prohibitively high Cost of Goods Sold (COGS).

This guide details three validated, scalable routes for synthesizing 2-propyl-thiazole derivatives, prioritizing process safety , atom economy , and purification efficiency (avoiding chromatography).

Comparison of Routes
MetricRoute A: Modified HantzschRoute B: Fe-Catalyzed CouplingRoute C: Radical C-H Alkylation
Scalability High (Multi-kg)High (Multi-kg)Moderate (Gram to kg)
Atom Economy Moderate (Loss of H2O/HX)GoodExcellent
Key Hazard Thioamide toxicity/ExothermGrignard handlingPeroxide instability
Cost Profile Low (Commodity reagents)Low (Iron catalyst)Medium (Reagents/IP)
Primary Use De novo ring constructionFunctionalizing existing ringsLate-stage diversification

Route A: The Modified Hantzsch Condensation (Preferred for De Novo Synthesis)

The classical Hantzsch synthesis involves the condensation of a thioamide with an


-haloketone.[1][2] For 2-propyl-thiazole, this requires butyrothioamide  and chloroacetaldehyde .

Process Challenge: Thioamides are often hepatotoxic and foul-smelling. Standard protocols using volatile solvents (EtOH) often lead to "runaway" exotherms during the alkylation step. Solution: A "telescoped" aqueous/organic biphasic system controls the exotherm and allows for simple filtration or phase-cut isolation.

Protocol A.1: Telescoped Synthesis of 2-Propylthiazole

Scale: 1.0 mol (Theoretical Yield: ~105 g)

  • Thioamide Formation (In-situ):

    • Note: Commercial butyrothioamide is expensive. Synthesize in-situ from butyronitrile.

    • Charge a jacketed reactor with butyronitrile (1.0 equiv) and triethylamine (1.1 equiv) in DMF.

    • Sparge hydrogen sulfide (H2S) gas (or use NaSH/MgCl2 as a safer liquid alternative) at 40°C until conversion >98% (HPLC monitoring).

    • Purification: Quench with water, extract into MTBE, and concentrate. (Skip if using purchased thioamide).

  • Cyclization (The Hantzsch Step):

    • Reactor Setup: 2L Jacketed glass reactor, overhead stirrer, reflux condenser, internal temp probe.

    • Charge: Suspend butyrothioamide (103 g, 1.0 mol) in water (500 mL). The hydrophobicity of the propyl chain makes this a slurry.

    • Addition: Heat to 50°C. Add 50% aq. chloroacetaldehyde (1.1 equiv) dropwise over 2 hours.

    • Critical Control Point: The reaction is exothermic.[3][4] Maintain internal temp <65°C.

    • Post-Addition: Heat to 80°C for 4 hours. The solution will become homogeneous as the thiazolium HCl salt forms.

  • Workup & Isolation:

    • Cool to 20°C.

    • Basification: Slowly add 20% NaOH to pH 9-10. The free base 2-propylthiazole will oil out.

    • Extraction: Extract with Isopropyl Acetate (IPAc) (2 x 300 mL). IPAc is preferred over DCM for green chemistry compliance.

    • Distillation: Vacuum distillation (bp ~170°C at atm, lower under vac) yields the product as a colorless oil.

Route B: Iron-Catalyzed Kumada Coupling (Green Chemistry)

For scenarios where the thiazole ring already exists (e.g., 2-chlorothiazole), Palladium (Suzuki/Negishi) is standard but costly. Iron catalysis offers a cheaper, non-toxic alternative that is highly selective for the C2 position.

Mechanism: Fe(acac)3 catalyzes the coupling of alkyl Grignard reagents with heteroaryl halides via a rapid oxidative addition/reductive elimination cycle, avoiding


-hydride elimination common with Pd/Ni.
Protocol B.1: Fe-Catalyzed Propylation

Reagents: 2-Chlorothiazole,


-Propylmagnesium chloride (2.0M in THF), Fe(acac)3.
  • Catalyst Loading:

    • In a dry, N2-purged reactor, dissolve 2-chlorothiazole (119.5 g, 1.0 mol) and Fe(acac)3 (17.6 g, 5 mol%) in anhydrous THF (1.0 L).

    • Process Tip: Add N-Methyl-2-pyrrolidone (NMP) (5% v/v) as a co-solvent to stabilize the active Iron species and prevent catalyst aggregation.

  • Grignard Addition:

    • Cool the mixture to 0°C.

    • Add

      
      -PropylMgCl  (1.2 equiv) dropwise.
      
    • Color Change: The solution will turn from red (Fe(III)) to dark brown/black (active reduced Fe species). This is normal.

    • Reaction Time: The reaction is extremely fast (<30 mins). Monitor by GC-FID.

  • Quench & Workup:

    • Quench carefully with 1M HCl (exothermic!).

    • Extract with MTBE.

    • Wash organic layer with EDTA solution (to remove residual Iron).

    • Concentrate to yield product.

Route C: Minisci C-H Alkylation (Late-Stage Functionalization)

Best suited for adding the propyl group to a complex, fully formed drug scaffold where de novo synthesis is impossible.

Challenge: Traditional Minisci uses AgNO3/Persulfate, which is oxidative and functional group incompatible. Modern Solution: Peroxide-mediated thermal alkylation or Photoredox . We present the thermal peroxide route for scalability (no photoreactors needed).

Protocol C.1: Metal-Free Alkylation[5]
  • Setup: Dissolve Thiazole substrate (1.0 equiv) in Water/Acetonitrile (1:1) with TFA (1.0 equiv).

  • Reagent: Add Butyric acid (3.0 equiv).

  • Initiator: Heat to 70°C and syringe pump Ammonium Persulfate (2.0 equiv) solution over 4 hours.

  • Note: Yields are typically 40-60%. This is a "problem-solving" route, not a primary manufacturing route.

Process Safety & Engineering Controls

Thermal Hazard Management
  • Hantzsch: The alkylation of thioamide is exothermic (

    
    ). On >1kg scale, dosing must be gravimetrically controlled linked to reactor temperature.
    
  • Grignard: The initiation of propyl bromide + Mg (if making Grignard in-house) has a significant induction period. Never dump-charge reagents.

Impurity Profile
  • Route A: Main impurity is the hydroxy-thiazoline intermediate (incomplete dehydration). Ensure sufficient heating time at 80°C.

  • Route B: Main impurity is the homocoupling of the Grignard (hexane). This is volatile and easily removed.

Visualizations

Figure 1: Decision Matrix for Route Selection

Caption: Logical flowchart for selecting the optimal synthesis route based on starting material availability and scale.

RouteSelection Start Start: Define Substrate Needs IsRingFormed Is Thiazole Ring Already Formed? Start->IsRingFormed ComplexScaffold Is Scaffold Complex/ Late Stage? IsRingFormed->ComplexScaffold Yes RouteA ROUTE A: Hantzsch (Butyrothioamide + Cl-Acetaldehyde) Best for: Bulk Commodity IsRingFormed->RouteA No (De Novo) RouteB ROUTE B: Fe-Coupling (2-Cl-Thiazole + Pr-MgCl) Best for: High Yield/Green ComplexScaffold->RouteB No (Simple Halide) RouteC ROUTE C: Minisci (Thiazole + Butyric Acid) Best for: R&D/Derivatization ComplexScaffold->RouteC Yes (C-H Activation)

Figure 2: Process Flow Diagram (Route A - Hantzsch)

Caption: Unit operations for the telescoped Hantzsch synthesis, highlighting critical control points (CCP).

ProcessFlow Reagents Butyrothioamide Water Reactor Jacketed Reactor (50°C -> 80°C) CCP: Exotherm Control Reagents->Reactor Reagent2 Cl-Acetaldehyde (Slow Addition) Reagent2->Reactor Quench Basification (pH 9) NaOH Addition Reactor->Quench Separation Phase Separation (Aq / IPAc) Quench->Separation Distillation Vacuum Distillation Isolation Separation->Distillation

References

  • Hantzsch Thiazole Synthesis Scale-up
  • Iron-Catalyzed Cross-Coupling

    • Scheiper, B., et al. "Selective iron-catalyzed cross-coupling reactions of Grignard reagents with enol triflates, acid chlorides, and dichloroarenes."[5] Journal of Organic Chemistry, 69(11), 3943-3949 (2004).[5] [Link]

  • Minisci Reaction Modernization

    • Duncton, M. A. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2, 1135-1161 (2011). [Link]

  • Process Safety in Scale-up

    • Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." [Link]

  • Thioamide Synthesis (Safe Routes)

    • Journal of Organic Chemistry, "Photoflow Sulfur Alkylation...". [Link] (Contextual reference for flow chemistry in sulfur handling).

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 2-Propyl-5-(pyrimidin-5-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TPT-505-HPLC Assigned Specialist: Senior Application Scientist Subject: Method Development & Troubleshooting for Nitrogenous Heterocycles[1]

Executive Summary

You are attempting to purify 2-Propyl-5-(pyrimidin-5-yl)thiazole , a hydrophobic bi-aryl scaffold containing three basic nitrogen atoms. This molecule presents a classic chromatographic challenge: the "Nitrogen-Silanol Interaction."

While the propyl chain provides good retention on Reverse Phase (RP) media, the pyrimidine and thiazole nitrogens will actively seek out residual silanols on the silica surface, leading to severe peak tailing and variable retention times.[1]

This guide provides a self-validating workflow to establish a robust method, moving beyond "trial and error" to a mechanism-based approach.

Module 1: The "Gold Standard" Method (High pH)

For this specific class of molecules (weakly basic heterocycles with lipophilic tails), running at High pH (pH 9.5–10.0) is often superior to acidic conditions.[1]

Why? At pH 10, the pyrimidine and thiazole nitrogens are fully deprotonated (neutral).[1] Neutral molecules do not interact ionically with the silica surface, eliminating the "drag" that causes tailing. Furthermore, the propyl group interacts maximally with the C18 ligand, improving loading capacity.[1]

Recommended Protocol
ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge, Agilent Zorbax Extend)CRITICAL: Standard silica dissolves at pH > 8.[1] You must use a hybrid or polymer-coated column.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (adj.[1] pH 10 with NH₄OH)Maintains basic environment; volatile for LC-MS or evaporation.[1]
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity than MeOH, crucial for the backpressure of hybrid columns.[1]
Gradient 5% B → 95% B over 20 minThe propyl tail makes this molecule hydrophobic; expect elution >60% B.
Flow Rate 1.0 mL/min (Analytical)Standard linear velocity.
Temperature 35°CSlightly elevated T improves mass transfer for the propyl chain.

Module 2: The "Universal" Method (Low pH)

If you do not have a high-pH stable column, you must use the Ion-Suppression/Ion-Pairing approach.[1]

Why? By using a strong acid (TFA), you saturate the silanols (suppressing their activity) and fully protonate the nitrogens.[1] While this creates a charged species (reducing retention), the Trifluoroacetate anion acts as an ion-pairing agent, neutralizing the charge and "sticking" the molecule to the C18 stationary phase.

Recommended Protocol
ParameterSpecificationRationale
Column Standard End-capped C18 (e.g., Phenomenex Luna, Waters Symmetry)Standard silica tolerates pH 2.0 well.[1]
Mobile Phase A Water + 0.1% TFA TFA is mandatory here. Formic acid is often too weak to suppress silanols for this specific scaffold.
Mobile Phase B Acetonitrile + 0.1% TFA Matching modifier prevents baseline drift.
Gradient 10% B → 100% BRetention will be slightly lower than the High pH method due to polarity of the protonated salt.

Module 3: Troubleshooting & FAQs

Q1: My peak is tailing severely (As > 1.5). What is happening?

Diagnosis: This is almost certainly Silanol Overload . The nitrogen lone pairs on your pyrimidine ring are hydrogen-bonding to acidic silanols on the column surface. Immediate Fixes:

  • Switch to Method 1 (High pH): This is the most effective fix.

  • Add "Sacrificial Base" (Low pH only): If you must run low pH, add 5 mM Triethylamine (TEA) to the mobile phase.[1] The TEA saturates the silanols so your product doesn't have to.

  • Increase Buffer Strength: If using Formic Acid, switch to TFA or increase concentration to 0.2%.

Q2: I see "Ghost Peaks" or carryover in the next run.

Diagnosis: The Propyl group is causing the molecule to precipitate or stick to the hydrophobic components of the injector loop or seals. Fix:

  • Needle Wash: Ensure your needle wash is 100% Acetonitrile or MeOH/IPA (50:50).[1] Water washes will not remove this compound.

  • Gradient Flush: End every run with a 3-minute hold at 100% B to strip the column.

Q3: The compound crashes out during fraction collection/evaporation.

Diagnosis: Salt formation.

  • Scenario A (TFA Method): You are concentrating the TFA salt of your compound, which may be hygroscopic or an oil.[1]

    • Fix: Free-base the fraction by partitioning with NaHCO₃/DCM before final evaporation.

  • Scenario B (Bicarb Method): Ammonium bicarbonate is volatile, but excess salts can remain.[1]

    • Fix: Lyophilize (freeze-dry) rather than rotary evaporate to sublime the buffer salts effectively.[1]

Module 4: Decision Logic (Visualization)

The following diagram illustrates the critical decision pathway for selecting the correct purification mode based on your available equipment and the molecule's behavior.

HPLC_Workflow Start Start: 2-Propyl-5-(pyrimidin-5-yl)thiazole CheckCol Check Available Columns Start->CheckCol Hybrid Hybrid Silica / Polymer (pH 1-12 stable) CheckCol->Hybrid Available Standard Standard Silica C18 (pH 2-8 stable) CheckCol->Standard Only Standard MethodHigh METHOD A: High pH (pH 9.5) Buffer: 10mM NH4HCO3 State: Neutral Molecule Hybrid->MethodHigh Preferred Path MethodLow METHOD B: Low pH (pH 2.0) Buffer: 0.1% TFA State: Ion-Paired Salt Standard->MethodLow Mandatory Path Eval Evaluate Peak Shape (As) MethodHigh->Eval MethodLow->Eval Good As < 1.2 Proceed to Scale-Up Eval->Good Sharp Peak Bad As > 1.5 (Tailing) Eval->Bad Tailing FixTailing Troubleshoot: 1. Increase TFA to 0.2% 2. Add Triethylamine (TEA) 3. Switch to Method A Bad->FixTailing FixTailing->MethodHigh If Column Allows

Figure 1: Decision matrix for selecting the optimal mobile phase pH based on stationary phase stability and peak symmetry requirements.

References & Grounding

  • Dolan, J. W., & Snyder, L. R. (1989).[1] Troubleshooting LC Systems. Springer. (Foundational text on silanol interactions and peak tailing mechanisms).

  • McCalley, D. V. (2023).[1] "Understanding and Managing Peak Tailing for Basic Analytes in Reversed-Phase HPLC." Chemical Communications. Link (Authoritative source on the "Nitrogen-Silanol" interaction).[1]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Technical Notes. Link (Standard protocols for tailing factors).

  • Fluorochem. "2-Propyl-5-(pyrimidin-5-yl)thiazole Product Data." (Verification of specific chemical entity and lipophilic properties). Link

  • Stoll, D. R. (2021).[1] "Peak Tailing in HPLC: Causes and Solutions." LCGC North America. Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Thiazole C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiazole C-H Activation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common hurdle in the C-H functionalization of sulfur-containing heterocycles like thiazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve issues in your experiments, ensuring the success of your synthetic endeavors.

The Challenge: Thiazole's Dual Role

Thiazoles are privileged scaffolds in medicinal chemistry, but their C-H functionalization presents a significant challenge. The very heteroatoms (sulfur and nitrogen) that contribute to the thiazole ring's desirable properties are also notorious for their ability to coordinate strongly with transition metal catalysts, leading to catalyst poisoning and deactivation.[1][2] This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your thiazole C-H activation experiments, providing a systematic approach to troubleshooting.

Problem 1: Low to No Conversion of Starting Material

Question: My C-H activation reaction with a thiazole substrate is showing minimal or no conversion. I've re-run the reaction with fresh reagents, but the issue persists. What are the likely causes and how can I fix this?

Answer: Low or no conversion in the C-H functionalization of thiazoles is frequently linked to catalyst deactivation. The primary culprit is often the strong coordination of the thiazole's sulfur and nitrogen atoms to the metal center, effectively poisoning the catalyst.[1][3] However, other factors can also contribute to this problem. Here’s a step-by-step guide to diagnose and resolve the issue:

Initial Checks:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Many catalysts, especially palladium(0) species, are sensitive to oxygen.[4]

  • Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents. Water and oxygen can poison sensitive catalysts.[4][5] Impurities in your starting materials or reagents can also act as catalyst poisons.[4][6]

Troubleshooting Strategies:

  • Increase Catalyst Loading: As a straightforward initial step, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation throughout the reaction.[3] However, be aware that excessive catalyst loading can sometimes lead to the formation of inactive palladium black.[7]

  • Ligand Selection is Crucial: The choice of ligand can dramatically impact catalyst stability and reactivity.

    • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands can shield the metal center. This steric hindrance can prevent strong coordination of the thiazole's sulfur atom, favoring the desired catalytic cycle over deactivation pathways.[3][7]

    • Ligand Screening: If your initial ligand choice is ineffective, performing a screen with a variety of ligands from different classes is a valuable optimization step.

  • Consider a More Robust Catalyst System:

    • Pre-catalysts: Utilizing more stable pre-catalysts, such as PEPPSI-type catalysts, can be beneficial as they are often more resistant to deactivation.[7]

    • Alternative Metals: Palladium is a common choice, but it is susceptible to sulfur poisoning.[8][9] Consider exploring alternative metal catalysts like nickel or copper-based systems, which may exhibit greater tolerance to sulfur-containing substrates in certain transformations.[7]

  • Directing Group Strategy: In directed C-H activation, a directing group can pre-coordinate the catalyst, positioning it for C-H cleavage at a specific site. This can sometimes bypass the poisoning effect of the thiazole ring.[1] A study by Daugulis and coworkers demonstrated that an N-methoxy amide directing group can promote the in situ generation of a reactive Pd(II) species from a Pd(0) source using air as the oxidant, effectively overcoming heterocycle poisoning.[1][2]

Problem 2: Reaction Starts but Stalls Before Completion

Question: My reaction shows initial product formation, but then it seems to stop, leaving a significant amount of unreacted starting material. What's happening and what should I do?

Answer: A reaction that initiates but fails to reach completion is a classic sign of gradual catalyst deactivation.[10] This indicates that your catalyst is initially active but is being progressively poisoned as the reaction proceeds.

Troubleshooting Workflow:

troubleshooting_workflow start Reaction Stalls check_purity Verify Reagent and Solvent Purity start->check_purity increase_loading Increase Catalyst Loading check_purity->increase_loading If purity is confirmed purify_sm Purify Thiazole Starting Material check_purity->purify_sm If impurities suspected change_ligand Switch to a More Robust Ligand (e.g., bulky phosphine, NHC) increase_loading->change_ligand If stalling persists change_metal Consider Alternative Metal Catalyst (Ni, Cu) change_ligand->change_metal If still unsuccessful add_sacrificial_agent Introduce a Sacrificial Agent (e.g., phosphine scavenger) change_ligand->add_sacrificial_agent Advanced Strategy end Reaction Completes change_metal->end purify_sm->increase_loading add_sacrificial_agent->end

Caption: Troubleshooting workflow for a stalled reaction.

Explanation of Steps:

  • Re-evaluate Reagent Purity: Even trace impurities can accumulate over the course of a reaction and contribute to catalyst deactivation.[4] Consider re-purifying your thiazole starting material and ensuring your solvents are freshly dried and degassed.

  • Sequential Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding it in portions over the course of the reaction. This can help maintain a sufficient concentration of active catalyst.

  • Investigate Byproduct Formation: Analyze your crude reaction mixture for potential byproducts that could be acting as catalyst poisons. Reaction intermediates or decomposition products can sometimes bind more strongly to the catalyst than the reactants.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in C-H activation reactions besides the thiazole substrate itself?

A1: While the thiazole ring is a primary concern, other substances can also poison your catalyst. Be vigilant for:

  • Sulfur Compounds: Thiophenes, mercaptans, and sulfides are potent poisons for many transition metal catalysts, especially palladium.[6][8][11] These can be present as impurities in your starting materials or solvents.

  • Halides: Chloride, bromide, and iodide ions can deactivate catalysts.[12][13] Be mindful of their presence, especially if you are using halide-containing reagents or additives.

  • Carbon Monoxide (CO): CO is a strong poison for many metal catalysts and can arise from the decomposition of certain reagents or solvents.[6][12]

  • Water and Oxygen: As mentioned earlier, these can lead to the degradation of sensitive catalysts.[12]

  • Heavy Metals: Trace amounts of heavy metals like lead, mercury, and arsenic can irreversibly poison catalysts.[6][11]

Q2: Can I regenerate a catalyst that has been poisoned by a thiazole substrate?

A2: Regeneration of a poisoned catalyst can be challenging, especially in a laboratory setting for homogeneous catalysts. The strong coordination of sulfur to the metal center often leads to irreversible deactivation.[8] However, for heterogeneous catalysts, some regeneration methods may be feasible:

  • Thermal Regeneration: This involves heating the catalyst to high temperatures to desorb or decompose the poisoning species.[14] However, this can also lead to catalyst sintering or degradation if not carefully controlled.[15]

  • Chemical Washing: This involves treating the catalyst with specific chemical reagents to remove the poison.[14] For instance, an acidic wash might be used to remove certain metal deposits.[16]

For homogeneous catalysts used in small-scale reactions, it is often more practical and cost-effective to focus on preventing poisoning in the first place or simply using a fresh batch of catalyst.

Q3: Are there any analytical techniques to confirm catalyst poisoning?

A3: Directly observing catalyst poisoning in a homogeneous reaction can be difficult without specialized equipment. However, you can infer it from:

  • Reaction Monitoring: A sharp decrease in reaction rate as observed by techniques like TLC, GC, or LC-MS is a strong indicator.[17]

  • Visual Observation: The formation of palladium black is a common sign of catalyst decomposition, which can be a result of poisoning.[7]

  • NMR Spectroscopy: In some cases, you might observe changes in the NMR spectrum of your catalyst, such as peak broadening or shifting, which could indicate interaction with a poisoning agent.

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands in a Thiazole C-H Arylation

This protocol provides a framework for efficiently screening different ligands to identify the optimal one for your specific thiazole C-H arylation reaction.

  • Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add the thiazole substrate (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst/Ligand Addition: In separate stock solutions, prepare the palladium pre-catalyst (e.g., Pd(OAc)₂) and a variety of ligands (e.g., SPhos, XPhos, P(tBu)₃, an NHC ligand) in an anhydrous, degassed solvent (e.g., DMA, toluene).

  • Reaction Setup: To each reaction vial, add the appropriate amount of the palladium pre-catalyst stock solution (e.g., to achieve 2 mol % loading) and the corresponding ligand stock solution (e.g., to achieve a 1:2 Pd:ligand ratio). Add the reaction solvent to reach the desired concentration.

  • Reaction and Monitoring: Seal the vials and place them in a pre-heated reaction block. Monitor the reactions at regular intervals by taking small aliquots and analyzing them by TLC, GC, or LC-MS to determine the conversion to the desired product.

  • Evaluation: Compare the reaction outcomes for each ligand to identify the one that provides the highest yield and selectivity.

ligand_screening_workflow prep Prepare Reaction Vials (Substrate, Aryl Halide, Base) reaction_setup Add Catalyst and Ligand Solutions to Vials prep->reaction_setup stock_sol Prepare Stock Solutions (Pd Pre-catalyst, Ligands) stock_sol->reaction_setup run_reaction Heat and Monitor Reactions reaction_setup->run_reaction analyze Analyze Results (TLC, GC, LC-MS) run_reaction->analyze select Select Optimal Ligand analyze->select

Caption: Workflow for ligand screening.

Protocol 2: Purification of a Thiazole Substrate by Recrystallization

If you suspect impurities in your solid thiazole starting material, recrystallization is an effective purification method.[4]

  • Solvent Selection: Choose a solvent in which your thiazole substrate is sparingly soluble at room temperature but highly soluble at an elevated temperature. You can determine this by testing small amounts of your substrate in various solvents.

  • Dissolution: In a flask, add the impure thiazole substrate and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table: Common Ligands for Mitigating Catalyst Poisoning

LigandClassKey FeaturesTypical Pd:Ligand Ratio
P(tBu)₃ MonophosphineBulky, electron-rich1:2 to 1:4
SPhos Buchwald LigandSterically hindered biarylphosphine1:1 to 1:2
XPhos Buchwald LigandHighly effective for challenging couplings1:1 to 1:2
IPr NHCStrong σ-donor, sterically demanding1:1 to 1:2

Conclusion

Successfully navigating the challenges of thiazole C-H activation requires a deep understanding of the underlying principles of catalyst poisoning and a systematic approach to troubleshooting. By carefully selecting your catalyst system, optimizing reaction conditions, and ensuring the purity of your reagents, you can overcome the inherent difficulties posed by these valuable heterocyclic substrates. This guide serves as a starting point for addressing common issues, and we encourage you to continue exploring the rich literature in this field to further refine your synthetic strategies.

References

  • Vertex AI Search. (2024).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Vertex AI Search. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Vertex AI Search. (2025).
  • Request PDF. (2026).
  • Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for 4-(Methoxymethyl)
  • Rossi, E., et al. (2018). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal, 24(53), 14183-14189.
  • Britannica. (n.d.).
  • Shimizu, Y. (n.d.).
  • Casado, A. L., & Espinet, P. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(17), 5837–5851.
  • Reachem. (n.d.).
  • Nikki-Universal Co., Ltd. (n.d.).
  • Li, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Li, Z., & Brouwer, C. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters, 16(13), 3588–3591.
  • Applied Catalysts. (2024).
  • Casado, A. L., & Espinet, P. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(17), 5837-5851.
  • MDPI. (n.d.).
  • Periana, R. A., et al. (2011). Designing Catalysts for Functionalization of Unactivated C–H Bonds Based on the CH Activation Reaction. Accounts of Chemical Research, 44(8), 586–597.
  • SciELO. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
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  • Rovis, T. (2011). Rhodium-Catalyzed Chelation-Assisted C-H Bond Functionalization Reactions. Accounts of chemical research, 44(8), 586-597.
  • The Journal of Organic Chemistry. (2016).
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  • Ackermann, L. (2013). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 46(12), 2825–2838.
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  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand.
  • YouTube. (2022). Chemistry A Level: Purifying an organic liquid.

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Optimizing recrystallization solvents for thiazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Recrystallization Solvents for Thiazole Intermediates

Introduction: The Thiazole Challenge

Welcome to the Technical Support Center. You are likely here because your thiazole intermediate—often a product of a Hantzsch synthesis—has failed to crystallize, resulting in a dark, viscous oil or a low-purity solid.

Thiazoles present a unique purification paradox:

  • Basicity: The nitrogen lone pair (pKa ~2.5 for thiazole, ~5.4 for 2-aminothiazole) makes them susceptible to protonation and salt formation, altering solubility unpredictably.

  • Polarity Duality: The sulfur atom imparts lipophilicity, while the nitrogen imparts polarity. This often places thiazoles in the "solubility dead zone"—too soluble in organics to crystallize, but insoluble in water.

This guide moves beyond standard textbook advice, applying thermodynamic principles to resolve your specific experimental failure modes.

Part 1: Solvent Selection Matrix (FAQ)

Q1: Which solvent system matches my specific thiazole derivative?

The Scientist’s Answer: Do not rely on a single "universal" solvent. Thiazole solubility is dictated heavily by the substituent at the 2-position. Use the Dielectric Matching Protocol below.

Table 1: Solvent Systems by Thiazole Class
Thiazole ClassSubstituent CharacteristicsPrimary Solvent SystemAlternative SystemMechanistic Rationale
2-Aminothiazoles Highly polar, H-bond donors/acceptors.Ethanol : Water (7:3 to 1:1) Methanol : WaterThe amino group requires protic solvents to maintain solubility at high temps via H-bonding. Water acts as a powerful antisolvent upon cooling.
2-Arylthiazoles Lipophilic, pi-stacking potential.Toluene Ethyl Acetate : HeptaneToluene facilitates pi-pi stacking interactions which encourage crystal lattice formation over amorphous precipitation.
Alkyl Thiazoles "Greasy," low melting points.Pentane or Hexane (at -20°C) Diethyl Ether : PentaneThese often require "deep cooling" rather than evaporative crystallization to overcome their high solubility in organics.
Thiazolium Salts Ionic, highly polar.Acetonitrile : Ether IsopropanolIonic lattice energy requires polar aprotic solvents (MeCN) to dissolve, with ether reducing the dielectric constant to force precipitation.
Q2: How do I visually determine the correct solvent architecture?

Use the following decision tree to select your starting point.

SolventSelection Start Start: Analyze Thiazole Structure CheckAmino Is C-2 position an Amine (-NH2)? Start->CheckAmino CheckSalt Is it a Salt (HCl/HBr)? CheckAmino->CheckSalt No Solv_Polar System: Ethanol/Water (Start 95% EtOH, add H2O) CheckAmino->Solv_Polar Yes CheckAryl Is there an Aryl ring? CheckSalt->CheckAryl No Solv_Salt System: MeOH/Et2O or Acetonitrile CheckSalt->Solv_Salt Yes Solv_Aryl System: Toluene (Slow Evaporation) CheckAryl->Solv_Aryl Yes Solv_Alkyl System: Hexanes (Deep Freeze -20°C) CheckAryl->Solv_Alkyl No (Alkyl)

Figure 1: Decision logic for selecting the initial solvent screen based on molecular functionality.

Part 2: Troubleshooting "Oiling Out" (The #1 Failure Mode)

Q3: My product separates as a separate liquid layer (oil) instead of crystals. Why?

The Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the metastable limit is reached at a temperature above the melting point of the solvated solid. This is thermodynamically stable but kinetically disastrous for purification.

Common Causes:

  • Impurities: Byproducts from Hantzsch synthesis (often halo-ketones) act as a "solvent" for your product, depressing the melting point.

  • Cooling Shock: Cooling too rapidly traps the compound in an amorphous oil state before nucleation can occur.

The "Rescue" Protocol

Do NOT simply cool it further (this yields a glass, not a crystal). Follow this workflow:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more of the "good" solvent (e.g., Ethanol). Explanation: This lowers the saturation temperature, preventing the oil phase from forming before the crystal nucleation temperature is reached.

  • Seed: Add a seed crystal at 5-10°C below the boiling point. If you lack seeds, scratch the glass interface.

  • Insulate: Wrap the flask in foil or place it in a warm water bath to cool extremely slowly.

OilingOutRescue Issue Problem: Product Oils Out Step1 1. Re-heat to Reflux (Dissolve Oil) Issue->Step1 Step2 2. Add 10% Excess Good Solvent Step1->Step2 Step3 3. Cool to T_boil - 10°C Step2->Step3 Step4 4. SEEDING EVENT (Critical) Step3->Step4 Step5 5. Slow Cool (Insulated) Step4->Step5

Figure 2: The "Rescue Loop" for remediation of oiled-out thiazole intermediates.

Part 3: Advanced Impurity Removal (Hantzsch Specifics)

Q4: My crystals are colored (yellow/brown) and smell of sulfur. How do I fix this?

In Hantzsch synthesis, the color usually comes from oxidized sulfur byproducts or polymerized


-haloketones. Recrystallization alone often fails here because these impurities co-precipitate.

The "Acid-Base Flip" Protocol (Chemical Purification): Instead of struggling with solvents, exploit the basicity of the thiazole nitrogen.

  • Dissolution: Dissolve the crude, dark solid in 1M HCl (aqueous).

    • Why? The thiazole protonates and goes into water; non-basic impurities (tar, unreacted ketone) remain insoluble or organic-soluble.

  • Wash: Extract the aqueous acid layer with Ethyl Acetate (2x). Discard the organic layer (this removes the color/tars).

  • Precipitation: Neutralize the aqueous layer slowly with saturated NaHCO₃ or NH₄OH to pH 8-9.

    • Result: The free-base thiazole will precipitate as a much purer solid.

  • Final Polish: Now perform the Ethanol/Water recrystallization on the precipitated solid.

Part 4: Standard Operating Procedure (SOP)

Protocol: Dual-Solvent Recrystallization of 2-Aminothiazoles

Objective: Purify crude 2-aminothiazole derivatives. Reagents: Ethanol (absolute), Deionized Water, Activated Carbon (optional).

  • Saturation: Place 5.0 g of crude solid in an Erlenmeyer flask. Add boiling Ethanol portion-wise.

    • Target: Dissolve solid in the minimum amount of boiling ethanol.

  • Carbon Treatment (If colored): If the solution is dark, add 0.25 g activated carbon. Boil for 2 minutes. Filter hot through a pre-warmed Celite pad.

  • The "Cloud Point": Maintain the filtrate at near-boiling. Add hot water dropwise until a persistent turbidity (cloudiness) appears.

  • Back-off: Add 1-2 mL of boiling Ethanol to clear the solution.

  • Crystallization: Remove from heat. Cover flask. Allow to cool to room temperature undisturbed (approx. 2 hours).

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol:Water mixture.

References

  • Kashyap, S. J., et al. "Synthesis of 2-aminothiazole derivatives and their biological activity." Journal of Advanced Pharmaceutical Technology & Research, 2012.

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Chapter 6: Crystallization).

  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis: Mechanisms and Recent Literature."

  • BenchChem Support. "Recrystallization methods for purifying aminothiazole compounds."

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions."

Sources

Validation & Comparative

A Comparative Guide to the Quality Control of 2-Propyl-5-(pyrimidin-5-yl)thiazole Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive quality control (QC) of 2-Propyl-5-(pyrimidin-5-yl)thiazole reference standards. Rather than a rigid protocol, this document offers a strategic framework, explaining the rationale behind experimental choices to empower users to critically evaluate and qualify their reference materials.

The Critical Role of a Well-Characterized Reference Standard

2-Propyl-5-(pyrimidin-5-yl)thiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. An authoritative reference standard for this molecule is not merely a sample of the compound; it is a comprehensively characterized material with documented identity, purity, and other essential quality attributes. The use of a poorly characterized standard can lead to significant errors in downstream applications, including inaccurate quantification in assays, misidentification of impurities, and flawed structure-activity relationship (SAR) studies.

This guide will dissect the essential QC tests required to establish a robust quality profile for a 2-Propyl-5-(pyrimidin-5-yl)thiazole reference standard.

The QC Testing Workflow: A Multi-faceted Approach

A thorough evaluation of a chemical reference standard requires a suite of orthogonal analytical techniques. Each method provides a unique piece of the quality puzzle. The following workflow represents a best-practice approach to the qualification of a 2-Propyl-5-(pyrimidin-5-yl)thiazole reference standard.

QC_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_physchem Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity by Area %) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC qNMR qNMR (Absolute Purity) HPLC->qNMR GCHS GC-HS (Residual Solvents) HPLC->GCHS KF Karl Fischer Titration (Water Content) qNMR->KF GCHS->KF TGA Thermogravimetric Analysis (Non-volatile Impurities) KF->TGA end Qualified Reference Standard TGA->end start Reference Standard Lot start->NMR start->MS start->FTIR

Caption: A comprehensive QC workflow for qualifying a 2-Propyl-5-(pyrimidin-5-yl)thiazole reference standard, encompassing identity, purity, and physicochemical tests.

Identity Confirmation: Unambiguous Structural Verification

The first and most critical step is to confirm that the material is indeed 2-Propyl-5-(pyrimidin-5-yl)thiazole. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 2-Propyl-5-(pyrimidin-5-yl)thiazole, one would expect to see characteristic signals for the propyl group protons, as well as distinct aromatic protons on the pyrimidine and thiazole rings.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

Expertise & Experience: The causality behind using both ¹H and ¹³C NMR lies in the complementary nature of the data. ¹H NMR is excellent for initial assessment and proton environment analysis, while ¹³C NMR, though less sensitive, provides a direct count of carbon atoms, which is crucial for confirming the carbon skeleton and identifying any major impurities with different carbon frameworks.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve good resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and assign the chemical shifts to the corresponding protons in the structure of 2-Propyl-5-(pyrimidin-5-yl)thiazole.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

Trustworthiness: HRMS provides a self-validating system for identity. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass for the molecular formula C₁₀H₁₁N₃S.

Experimental Protocol: HRMS (ESI-QTOF)

  • Sample Preparation: Prepare a dilute solution of the reference standard (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. Compare this to the theoretical mass of C₁₀H₁₂N₃S⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular "fingerprint" by identifying the functional groups present in the molecule. For 2-Propyl-5-(pyrimidin-5-yl)thiazole, characteristic vibrations for C-H (aliphatic and aromatic), C=N, and C=C bonds, as well as the thiazole and pyrimidine ring vibrations, would be expected.

Purity Assessment and Impurity Profiling: A Comparative Analysis

Purity is a critical attribute of a reference standard. It is essential to employ orthogonal methods to obtain a comprehensive purity value and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity determination in the pharmaceutical industry.[1][2][3] It separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

Expertise & Experience: The choice of a C18 stationary phase is a logical starting point for a molecule like 2-Propyl-5-(pyrimidin-5-yl)thiazole due to its moderate polarity. A gradient elution method is generally preferred for impurity profiling to ensure that both early and late-eluting impurities are detected.[4]

Experimental Protocol: HPLC-UV Purity Method

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Sample Preparation: Dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[5][6][7][8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]

Trustworthiness: qNMR is a highly trustworthy method for purity assignment as it is less susceptible to variations in detector response that can affect HPLC-UV analysis.

Experimental Protocol: qNMR

  • Internal Standard: Select a certified internal standard with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the 2-Propyl-5-(pyrimidin-5-yl)thiazole reference standard and the internal standard into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay to ensure full relaxation of all protons).

  • Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Comparison of Purity Methods
FeatureHPLC-UV (Area %)qNMR (Absolute Purity)
Principle Chromatographic separation and UV detection.Signal integration relative to a certified internal standard.
Strengths Excellent for separating and detecting impurities. High sensitivity.Primary analytical method. Does not require a specific reference standard for the analyte. High precision and accuracy.
Limitations Assumes all components have the same response factor at the detection wavelength. Non-UV active impurities are not detected.Lower sensitivity than HPLC. Requires a certified internal standard. Potential for signal overlap.
Best For Impurity profiling and routine purity checks.Assigning an absolute purity value to a primary reference standard.

Quantification of Volatile and Non-Volatile Components

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Residual solvents from the synthesis process can be present in the final material. GC-HS is the standard technique for their quantification.[10][11][12][13][14]

Experimental Protocol: GC-HS for Residual Solvents

  • System: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis (e.g., G43 phase).

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and dissolve in a suitable high-boiling solvent (e.g., DMSO).

  • Analysis: Analyze the sample against a standard solution containing known concentrations of expected residual solvents.

Water Content by Karl Fischer Titration

Water is a common impurity in chemical substances and can affect their stability and accurate weighing. Karl Fischer titration is a specific and accurate method for determining water content.[15][16][17][18]

Experimental Protocol: Coulometric Karl Fischer

  • Instrument: A coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the reference standard.

  • Analysis: Introduce the sample into the titration cell. The instrument will automatically titrate the water present and calculate the water content.

Conclusion: Establishing an Authoritative Reference Standard

The qualification of a 2-Propyl-5-(pyrimidin-5-yl)thiazole reference standard is a rigorous process that requires the application of multiple, orthogonal analytical techniques. A simple purity value from a single method is insufficient. A comprehensive Certificate of Analysis for a high-quality reference standard should include data from NMR, HRMS, and FTIR for identity, as well as purity determination by both HPLC and qNMR, and quantification of residual solvents and water content.

By understanding the principles and comparative strengths of these methodologies, researchers can confidently select and utilize reference standards that ensure the accuracy and integrity of their scientific work. This guide provides the foundational knowledge to critically assess the quality of any 2-Propyl-5-(pyrimidin-5-yl)thiazole reference standard, thereby upholding the principles of scientific rigor.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

  • Eurofins Scientific. Water Determination by Karl Fischer. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) and Its Evolution. [Link]

  • LCGC International. (2024). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • LCGC International. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PMC. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. [Link]

  • Fiveable. Structural elucidation using mass spectrometry. [Link]

  • Technology Networks. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • CURRENTA. Mass spectrometry for structural elucidation. [Link]

  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • ResearchGate. (2017). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • PMC. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • University of Glasgow. (1967). Applications of Mass Spectrometry to the Structural Elucidation of Organic Molecules. [Link]

  • WHO. International Chemical Reference Substances (ICRS). [Link]

  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. [Link]

  • PMC. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • RSC Publishing. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • MDPI. Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. [Link]

  • Eurachem. Guide to Quality in Analytical Chemistry. [Link]

Sources

Safety Operating Guide

2-Propyl-5-(pyrimidin-5-yl)thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 2-Propyl-5-(pyrimidin-5-yl)thiazole as a High-Potency Pharmacologically Active Substance (HPAPI) until validated otherwise.[1]

Do NOT dispose of this compound down the drain.[2] Do NOT mix with oxidizing agents (peroxides, nitrates).[1] Mandatory Disposal Path: High-Temperature Incineration (with scrubber for NOx/SOx).

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its chemical behavior during the waste stream lifecycle. This molecule is a nitrogen-sulfur heterocycle .

PropertyData / CharacteristicOperational Implication
Molecular Structure Thiazole ring fused/linked to PyrimidineHigh thermal stability; requires high-temp incineration (>1000°C) for complete destruction.[1]
Elemental Hazards Nitrogen (N), Sulfur (S)Combustion releases Nitrogen Oxides (NOx ) and Sulfur Oxides (SOx ).[1] Waste manifest must declare these to the incinerator facility.
Reactivity Nucleophilic NitrogenIncompatible with strong acids and strong oxidizers.[3] Risk of exothermic reaction if mixed in general "organic waste" carboys containing peroxides.
Physical State Solid (typically) or SolutionDust hazard if solid; solvent flammability hazard if in solution.
Toxicology Likely Bioactive (Kinase/Enzyme Inhibitor)Assume aquatic toxicity and specific target organ toxicity (STOT).

Operational Disposal Workflow

The following decision matrix outlines the logical flow for categorizing and packaging this specific waste stream.

DisposalWorkflow Start Waste Generation: 2-Propyl-5-(pyrimidin-5-yl)thiazole StateCheck Determine Physical State Start->StateCheck SolidStream Solid / Powder StateCheck->SolidStream Powder/Crystals LiquidStream Liquid / Mother Liquor StateCheck->LiquidStream Reaction Mixture BinA Bin A: Solid Hazardous (Double Bagged) SolidStream->BinA Place in HDPE Jar ContamCheck Is it mixed with Halogenated Solvents? LiquidStream->ContamCheck BinB Bin B: Non-Halogenated Organic Liquid ContamCheck->BinB No (e.g., DMSO, MeOH) BinC Bin C: Halogenated Organic Liquid ContamCheck->BinC Yes (e.g., DCM, Chloroform) Incineration FINAL DISPOSAL: High-Temp Incineration BinA->Incineration BinB->Incineration BinC->Incineration

Figure 1: Decision matrix for segregating thiazole/pyrimidine waste streams based on physical state and solvent co-contaminants.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Quenching (If Reactive)

Note: This molecule itself is stable, but if it is part of a reaction mixture containing residual reagents (e.g., acid chlorides, lithium reagents), quench first.[1]

  • Verify pH: Ensure the waste stream is between pH 4–10. Neutralize extreme acids/bases to prevent container degradation.

  • Scavenge: If the solution contains heavy metals (e.g., Palladium catalysts used to couple the thiazole/pyrimidine rings), treat with a metal scavenger (e.g., SiliaMetS®) before bulking the organic waste.[1]

Phase 2: Packaging & Segregation

A. For Solid Waste (Pure Compound/Contaminated Solids):

  • Primary Containment: Place the solid in a clear, sealable polyethylene bag (min 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use glass for solids to prevent breakage during compaction.[1]

  • Labeling: Mark as "Hazardous Waste - Solid - Toxic Organic."

B. For Liquid Waste (Solutions):

  • Solvent Compatibility:

    • Non-Halogenated: (Methanol, Ethanol, DMSO, Ethyl Acetate).[1] Use Carboy Type A .

    • Halogenated: (DCM, Chloroform).[1] Use Carboy Type B .

  • Concentration Limit: If the concentration of the active compound exceeds 5% w/v, flag the container as "High Concentration" to alert the disposal facility of high BTU/Nitrogen load.

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling & Manifesting

Your waste tag must be specific to satisfy RCRA and DOT regulations.

  • Chemical Name: 2-Propyl-5-(pyrimidin-5-yl)thiazole (Do not use abbreviations like "PPT").[1]

  • Constituents: List all solvents (e.g., "70% Methanol, 30% Water, <1% Active Thiazole").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [ ] Flammable (Check if solvent is flammable).[1]

Regulatory Compliance (RCRA/EPA)

Since this specific molecule is likely not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is classified by Characteristic or as Process Waste .[1]

Regulatory CodeClassificationReason
D001 IgnitableApplicable if the compound is dissolved in a flammable solvent (Flash point <60°C).[1]
Not Listed Process WasteIf solid and pure. However, Best Practice dictates managing it as "Hazardous Waste" due to biological activity.
LDR Land BanThis compound contains Nitrogen/Sulfur heterocycles. It is banned from land disposal (leaching risk) and must be incinerated.

Emergency Procedures (Spill Management)

If a spill occurs, do not wash into the drain. The aquatic toxicity of thiazoles is a known environmental hazard.[4]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1] If powder is aerosolized, use an N95 or P100 respirator.

  • Contain:

    • Liquid: Use polypropylene absorbent pads or vermiculite.

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop.

  • Clean: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water. The bleach helps degrade the heterocyclic rings.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-F-11-003.[1] [Link]

  • PubChem. (n.d.). Compound Summary: Thiazole Derivatives Safety Data. National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][5] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.